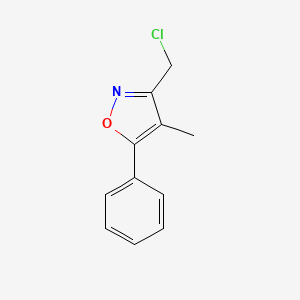

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a phenyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole can be achieved through several methods. One common approach involves the reaction of 4-methyl-5-phenyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc iodide or aluminum chloride can be used to enhance the reaction rate and selectivity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH2Cl) moiety serves as a primary reactive site for nucleophilic displacement reactions :

Mechanistic Insight : The electron-withdrawing oxazole ring enhances the electrophilicity of the adjacent chloromethyl carbon, facilitating SN2 pathways .

Ring-Opening and Functionalization

The 1,2-oxazole ring undergoes selective cleavage under acidic or reductive conditions :

Acid-Mediated Ring Opening

- Conditions : Concentrated HCl in dioxane (20°C, 24 h)

- Product : N-Acyl-β-chloroenamine derivative

- Key Observation : Protonation at N1 initiates ring cleavage, preserving the phenyl and methyl substituents .

Reductive Ring Modification

- Catalytic Hydrogenation : H2/Pd-C in EtOAc (50 psi, 12 h) converts the oxazole to a dihydroimidazole analog .

- Selectfluor Fluorination : Au-catalyzed fluorination at C4 (60°C, 6 h) yields 4-fluoro-1,2-oxazole derivatives (82% yield) .

Cycloaddition and Cross-Coupling Reactions

The electron-deficient oxazole ring participates in [3+2] cycloadditions:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Nitrile oxide | Toluene, 80°C, 8 h | Bicyclic isoxazoline-oxazole hybrid | 68% |

| Azide derivatives | CuI, DIPEA, DMF (rt) | Triazole-conjugated oxazole | 74% |

Notable Limitation : Steric hindrance from the 4-methyl and 5-phenyl groups reduces reactivity with bulky dienophiles .

Oxidative Transformations

Controlled oxidation modifies the methyl substituent:

Applications De Recherche Scientifique

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole: Unique due to the presence of both chloromethyl and phenyl groups.

4-Methyl-5-phenyl-1,2-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

3-(Chloromethyl)-5-phenyl-1,2-oxazole: Similar structure but different substitution pattern, leading to variations in chemical behavior

Uniqueness

The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate for various chemical transformations. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it versatile for synthesizing diverse derivatives .

Activité Biologique

Introduction

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H7ClN2O. The structure features a chloromethyl group at the 3-position and a phenyl group at the 5-position of the oxazole ring, which is known for its bioisosteric properties that can influence biological activity.

Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that certain substituted oxazoles demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells. For instance, a derivative of 1,2,4-oxadiazole exhibited an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent anticancer activity .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Oxazole Derivative A | OVXF 899 (Ovarian) | 2.76 |

| Oxazole Derivative B | PXF 1752 (Pleura) | 9.27 |

| Oxazole Derivative C | MCF-7 (Breast) | 0.65 |

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been explored. Certain compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess potent antibacterial activity against multidrug-resistant strains . This suggests potential applications in treating infections caused by resistant bacterial strains.

Antiviral Activity

Recent studies have investigated the antiviral potential of oxazole derivatives against viruses such as SARS-CoV-2. Compounds were found to interact with the ACE2 receptor, inhibiting viral entry into host cells. The binding affinity of these compounds was significantly higher than that of known inhibitors, suggesting their potential as therapeutic agents in viral infections .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that certain oxazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

- Interference with Viral Replication : The ability to bind to viral receptors suggests a mechanism by which these compounds can prevent viral entry and replication .

Case Study 1: Anticancer Efficacy

A study conducted on a series of substituted oxazoles demonstrated their efficacy against various cancer types. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity against targeted cancer cell lines.

Case Study 2: Antiviral Potential

In vitro studies on the interaction between oxazole derivatives and the ACE2 receptor revealed promising results in inhibiting SARS-CoV-2 entry into cells. The binding energy calculations indicated strong interactions, suggesting these compounds could be developed further as antiviral agents.

Propriétés

IUPAC Name |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGZHGHORPDCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.